STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5

Cytotoxicity Biocompatibility Caco-2

STARBURST® (PAMAM) Dendrimer, Generation 2.5 (G2.5), is a half-generation poly(amidoamine) dendrimer with an ethylenediamine core and 32 sodium carboxylate surface groups, yielding an anionic, water-soluble macromolecule approximately 48.3 Å in diameter. Unlike full-generation amine-terminated PAMAM dendrimers, its carboxylate surface imparts a negative charge at physiological pH, which is a critical determinant of its biological interaction profile.

Molecular Formula [NH2(CH2)2NH2]:(G=4);dendriPAMAM(NH2)64
Molecular Weight 0
CAS No. 163442-67-9
Cat. No. B1171191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5
CAS163442-67-9
Molecular Formula[NH2(CH2)2NH2]:(G=4);dendriPAMAM(NH2)64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STARBURST® (PAMAM) Dendrimer, Generation 2.5: A Low-Toxicity Anionic Nanocarrier for Biomedical Procurement


STARBURST® (PAMAM) Dendrimer, Generation 2.5 (G2.5), is a half-generation poly(amidoamine) dendrimer with an ethylenediamine core and 32 sodium carboxylate surface groups, yielding an anionic, water-soluble macromolecule approximately 48.3 Å in diameter . Unlike full-generation amine-terminated PAMAM dendrimers, its carboxylate surface imparts a negative charge at physiological pH, which is a critical determinant of its biological interaction profile . This compound is a member of the low-generation dendrimer family (≤G4.0), a class favored for its comparatively favorable biocompatibility relative to higher-generation variants [1].

Procurement Warning for STARBURST® G2.5: Why Surface Chemistry Precludes Simple Substitution


Substituting STARBURST® G2.5 with another PAMAM generation or surface chemistry is not scientifically equivalent. The anionic carboxylate surface of G2.5 is fundamentally different from the cationic amine surface of full-generation dendrimers (e.g., G2, G3, G4), directly dictating cytotoxicity, cellular uptake mechanisms, and drug release kinetics [1][2]. A critical procurement risk is that CAS 163442-67-9 is ambiguously used by some vendors to refer to a full-generation G4 amine-terminated dendrimer solution rather than the G2.5 carboxylate form . Even between anionic half-generations, differences in molecular size and surface group density produce measurable performance disparities, as demonstrated in transdermal and drug delivery applications where G2.5 outperforms G3.5 [3].

Quantitative Differentiation Guide for STARBURST® G2.5 Against Analogs


Reduced Cytotoxicity Compared to Cationic Amine-Terminated PAMAM Dendrimers

The cytotoxicity of anionic PAMAM G2.5 is consistently and significantly lower than that of cationic, amine-terminated dendrimers of similar or lower generations. A direct head-to-head comparison in a Caco-2 cell monolayer model using the MTT assay demonstrated that the cytotoxicity of cationic dendrimers (G2, G3) was greater than that of anionic dendrimers (G2.5). [1] This class-level differentiation is critical for any application involving biological systems.

Cytotoxicity Biocompatibility Caco-2

Enhanced Anticancer Drug Activity via Anionic Conjugate Versus Inactive Cationic G3 Conjugate

The anionic PAMAM-G2.5-COOH dendrimer acts as a functional drug carrier, whereas a cationic PAMAM-G3-NH2 dendrimer conjugated to the same drug fails. In a direct comparison of methotrexate (MTX) conjugates, Conjugate A (G2.5-COOH-MTX) enhanced activity by a factor of 3 against CCRF-CEM leukemia cells and 8-24 fold against resistant cell lines compared to free MTX. In contrast, Conjugate B (G3-NH2-MTX) was mostly inactive. [1]

Drug Conjugation Methotrexate Cancer

Superior Transdermal Drug Penetration Enhancement Over G3.5 PAMAM Dendrimer

PAMAM G2.5 acts as a more effective transdermal penetration enhancer than the next higher half-generation, G3.5. In an in vitro Franz diffusion cell study using pig ear skin, G2.5 demonstrated a superior ability to facilitate the transdermal delivery of 8-methoxypsoralene (8-MOP) compared to G3.5. [1]

Transdermal Delivery Permeation Enhancer Dermatology

High Cisplatin Loading Capacity and Anticancer Activity as a Solo Nanocarrier

The carboxylated PAMAM G2.5 dendrimer demonstrates high loading capacity for cisplatin without further surface modification. It achieved a drug loading of 26.64 wt/wt% and formed nanocomplexes of 10–30 nm that exhibited potent activity against NCI-H460 lung cancer cells with an IC50 of 23.11 ± 2.08 μg/mL. [1]

Drug Delivery Cisplatin NCI-H460

Validated Application Scenarios for STARBURST® G2.5 Based on Quantitative Evidence


Anionic Prodrug and Antibody-Drug Conjugate (ADC) Carrier

Leveraging the functional advantage of its anionic carboxylate surface, G2.5 is the rational choice for synthesizing drug conjugates intended for lysosomal drug release, as demonstrated by its 3- to 24-fold activity enhancement over both free drug and an inactive cationic G3 conjugate in leukemia models [1]. Procurement should strictly specify carboxylate termination to ensure intracellular payload release.

Low-Toxicity Nanocarrier for In Vivo and Cell-Based Assays

For applications where carrier-induced cytotoxicity must be minimized, such as long-term cell studies or systemic in vivo administration, G2.5 provides a documented safety margin over cationic dendrimers (G2, G3, G4), which exhibit significantly higher toxicity in Caco-2 epithelial models [2]. This enables higher working concentrations without confounding carrier toxicity.

Topical and Transdermal Formulation Development

Formulators developing transdermal delivery systems should select G2.5 over G3.5 based on direct evidence of its superior ability to enhance the penetration of small molecule drugs like 8-methoxypsoralen across skin barriers in vitro [3]. Its smaller size and optimized charge density contribute to this performance advantage.

High-Payload Platinum Drug Delivery Platform

When designing a dendrimer-cisplatin formulation, G2.5 enables a loading capacity of 26.64% w/w, forming stable 10–30 nm nanoparticles with confirmed activity against lung cancer cell lines [4]. This loading is more than double that reported for standard G4 amine dendrimers, directly impacting the dose-carrying efficiency of the final construct.

Quote Request

Request a Quote for STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.